![molecular formula C12H14INO B1357166 苯甲腈,4-[(5-碘戊基)氧基]- CAS No. 147983-19-5](/img/structure/B1357166.png)

苯甲腈,4-[(5-碘戊基)氧基]-

描述

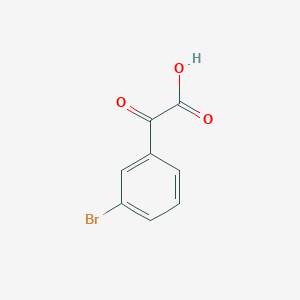

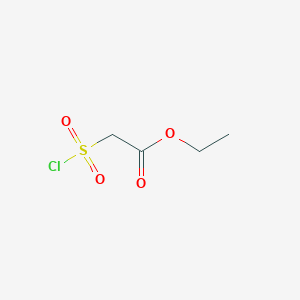

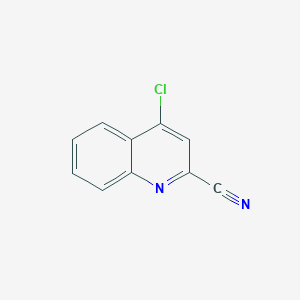

“Benzonitrile, 4-[(5-iodopentyl)oxy]-” is a chemical compound with the molecular formula C12H14INO . It is also known as "4-(5-Iodopentyloxy)benzonitrile" .

Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-[(5-iodopentyl)oxy]-” consists of 12 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The molecular weight is 315.15 .科学研究应用

高电压锂离子电池中的电解液添加剂

苯甲腈衍生物,特别是 4-(三氟甲基)-苯甲腈 (4-TB),已被探索作为高电压锂离子电池中的新型电解液添加剂。研究表明,4-TB 显着提高了 LiNi 0.5 Mn 1.5 O 4 正极的循环稳定性,从而在多次循环后提高了初始容量和保持率。该添加剂在正极上形成低阻抗保护膜,防止电解液氧化和锰溶解,从而提高电池性能 (Huang 等人,2014 年)。

有机合成中的连续流动碘化

苯甲腈衍生物在连续流动条件下的碘化是有机合成中一个感兴趣的领域。例如,已经开发了通过 C-H 锂化然后用碘处理来碘化 4-氟-2-(三氟甲基)苯甲腈的方法。该方法展示了特定区域异构体的可靠形成,突出了其在有机化学合成中的潜力 (Dunn 等人,2018 年)。

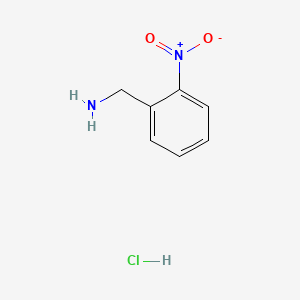

对低碳钢的缓蚀

苯甲腈衍生物,如 4-(异戊氨基)-3-硝基苯甲腈 (PANB),是酸性环境中低碳钢的有效缓蚀剂。这些化合物表现出优异的缓蚀性能,PANB 显示出优异的有效性。它们的机理涉及混合型抑制和遵循朗缪尔等温线的吸附。实验研究和计算机模拟都支持这些发现 (Chaouiki 等人,2018 年)。

光解研究

已经对苯甲腈衍生物的光解研究进行了研究,以了解它们在特定条件下的行为。例如,4-苯基-1,3,2-恶噻唑基-5-氧化物在乙醇中的光解导致苯甲腈和苯基乙基乙二酸酯的形成,证据指向反应途径中的特定中间体 (Holm 等人,1976 年)。

超支化环氧乙烷-胺加合物的合成

苯甲腈衍生物用于超支化环氧乙烷-胺加合物的合成。一项研究展示了使用一锅微波辅助反应合成这些加合物,展示了苯甲腈衍生物在创建复杂有机化合物中的潜力 (Theis 等人,2009 年)。

线粒体解偶联研究

已经研究了苯甲腈衍生物解偶大鼠肝线粒体氧化磷酸化的能力。将它们的作用与其他化合物进行了比较,揭示了它们对生物活性和与细胞过程相互作用的见解 (Parker,1965 年)。

安全和危害

The safety data sheet (SDS) for “Benzonitrile, 4-[(5-iodopentyl)oxy]-” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

属性

IUPAC Name |

4-(5-iodopentoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVJOICPNUFZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583293 | |

| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-[(5-iodopentyl)oxy]- | |

CAS RN |

147983-19-5 | |

| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)